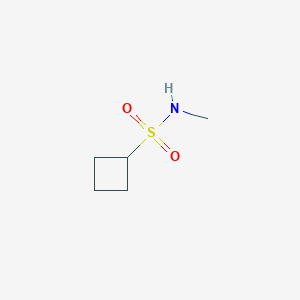
N-methylcyclobutanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylcyclobutanesulfonamide is an organic compound with the molecular formula C₅H₁₁NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a cyclobutane ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
N-methylcyclobutanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Cyclobutanesulfonyl chloride+Methylamine→this compound+HCl
Another method involves the use of sodium sulfinates and amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
N-methylcyclobutanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a new sulfonamide derivative.
Oxidation: Sulfonic acids are the major products.
Reduction: Sulfides are typically formed.
科学的研究の応用
N-methylcyclobutanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound’s sulfonamide group is of interest due to its potential biological activity, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound may serve as a precursor for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-methylcyclobutanesulfonamide involves its interaction with biological molecules. Sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
類似化合物との比較
Similar Compounds
Cyclobutanesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and applications.
N-methylmethanesulfonamide: Has a simpler structure with a methane group instead of a cyclobutane ring.
Uniqueness
N-methylcyclobutanesulfonamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
N-methylcyclobutanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-6-9(7,8)5-3-2-4-5/h5-6H,2-4H2,1H3 |
InChIキー |
DXGZAYWXZIQVCR-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


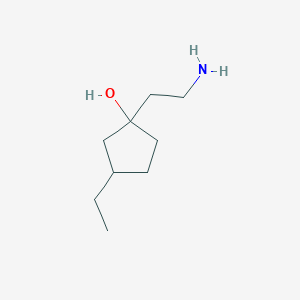
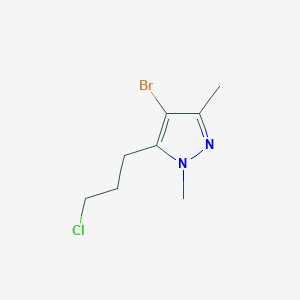
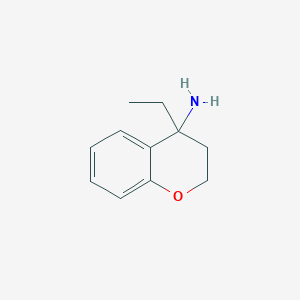
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
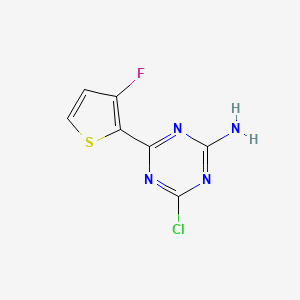
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
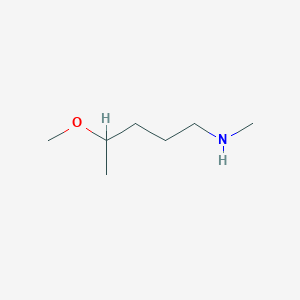
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
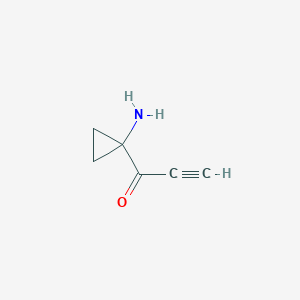
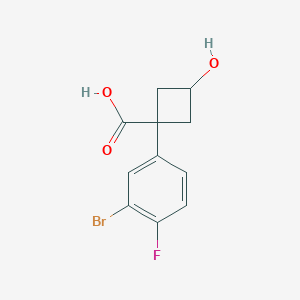

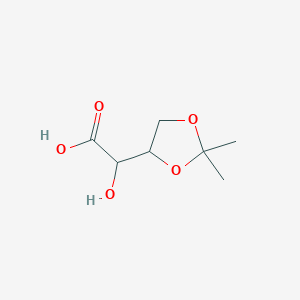
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
